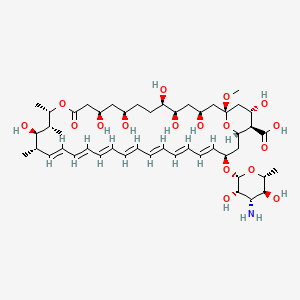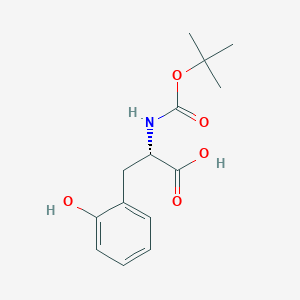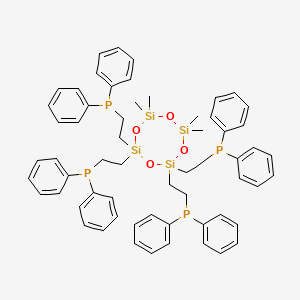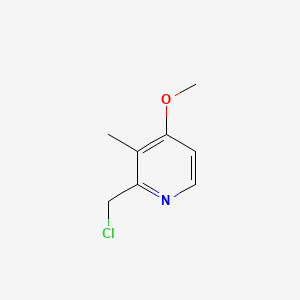
两性霉素X1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amphotericin X1 is a derivative of Amphotericin B, a well-known antifungal agent. Amphotericin X1 exhibits potent antifungal activity against various fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus species . It is primarily used in the treatment of severe fungal infections, especially in immunocompromised patients.
科学研究应用
Amphotericin X1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of polyene macrolides.
Biology: Investigated for its effects on fungal cell membranes and its interaction with sterols.
Medicine: Employed in the treatment of systemic fungal infections, particularly in patients with compromised immune systems.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
作用机制
Target of Action
Amphotericin X1, like its parent compound Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Amphotericin X1 interacts with ergosterol to form transmembrane channels . This interaction alters the cell membrane’s permeability, allowing leakage of intracellular components . The formation of these channels disrupts the normal functioning of the cell, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Amphotericin X1 is the ergosterol biosynthesis pathway in fungi . By binding to ergosterol, Amphotericin X1 disrupts the cell membrane’s structure and function, affecting various downstream cellular processes. This disruption can lead to cell lysis and death .
Pharmacokinetics
Based on the pharmacokinetics of amphotericin b, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties may be similar . These properties can significantly impact the bioavailability of the drug, influencing its efficacy and potential side effects .
Result of Action
The primary result of Amphotericin X1’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity, the drug causes leakage of essential intracellular components, leading to cell death . This action effectively inhibits the growth and proliferation of the fungi .
Action Environment
The action of Amphotericin X1 can be influenced by various environmental factors. For instance, the presence of ergosterol in the fungal cell membrane is crucial for the drug’s action . Therefore, changes in the fungal cell’s environment that affect ergosterol synthesis could potentially influence the drug’s efficacy . Additionally, factors such as pH, temperature, and the presence of other interacting substances could also impact the stability and action of Amphotericin X1 .
生化分析
Biochemical Properties
Amphotericin X1, like its parent compound Amphotericin B, exerts its antifungal effect by disruption of fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . The interaction of Amphotericin X1 with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes, is a key aspect of its biochemical properties .
Cellular Effects
Amphotericin X1 has a profound impact on various types of cells and cellular processes. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces oxidative damage in the cells .
Molecular Mechanism
The mechanism of action of Amphotericin X1 is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction disrupts the cell wall synthesis due to its ability to bind to sterols, primarily ergosterol .
Temporal Effects in Laboratory Settings
It is known that the liposomal formulation of Amphotericin B, which may be similar to Amphotericin X1, was developed to improve the tolerability of intravenous Amphotericin B, while optimizing its clinical efficacy .
Dosage Effects in Animal Models
The effects of Amphotericin X1 at different dosages in animal models have not been specifically reported. The polyene class of antifungal agents, which includes Amphotericin X1, shows potent, dose-dependent activity in a large number of animal models .
Metabolic Pathways
It has been suggested that one carbon pool by folate is a key metabolic pathway for Amphotericin B .
Transport and Distribution
The lipid composition of Amphotericin B formulations, which may be similar to Amphotericin X1, contributes to substantially different pharmacokinetic parameters .
Subcellular Localization
The subcellular localization of Amphotericin X1 is not fully known. Using different GFP-fusion constructs and an A. thaliana transient expression system, it has been shown that Amidase 1, a protein involved in the conversion of indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has a cytoplasmic localization . This might provide some insights into the possible subcellular localization of Amphotericin X1.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin X1 involves the chemical modification of Amphotericin B. The process typically includes selective functional group transformations to enhance its antifungal properties and reduce toxicity. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Amphotericin X1 follows a similar approach to that of Amphotericin B. The process involves large-scale fermentation of Streptomyces nodosus, followed by extraction and purification of the compound. Advanced techniques, such as chromatography and crystallization, are employed to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Amphotericin X1 undergoes various chemical reactions, including:
Oxidation: Amphotericin X1 can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the double bonds in the polyene structure, affecting its antifungal properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new analogs with improved pharmacokinetic profiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various Amphotericin X1 derivatives with enhanced antifungal activity and reduced toxicity .
相似化合物的比较
Amphotericin B: The parent compound with a broad spectrum of antifungal activity but higher toxicity.
Nystatin: Another polyene antifungal with similar mechanisms but limited to topical use due to toxicity.
Natamycin: A polyene antifungal used primarily in food preservation and ophthalmic infections.
Uniqueness of Amphotericin X1: Amphotericin X1 stands out due to its enhanced antifungal activity and reduced toxicity compared to Amphotericin B. Its unique chemical modifications allow for better pharmacokinetic properties and a broader therapeutic window .
属性
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVDQCUUOUTLI-TYVGYKFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
